N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H22ClN3OS2 and its molecular weight is 456.02. The purity is usually 95%.
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Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Compounds similar in structure to the one mentioned have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These inhibitors exhibit competitive inhibition with ATP and have demonstrated significant in vivo efficacy in human lung and colon carcinoma xenograft models, suggesting potential applications in cancer therapy (Borzilleri et al., 2006).
Heterocyclic Synthesis
Research into benzo[b]thiophen-2-yl-hydrazonoesters explores the synthesis of various heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives. These compounds are synthesized through reactions involving similar thienopyridine structures, indicating the compound's utility in developing new heterocyclic molecules with potential pharmacological activities (Mohareb et al., 2004).
Antipsychotic Agent Evaluation
Analogues of the compound have been prepared and evaluated as potential antipsychotic agents. These studies have focused on the compounds' affinity for dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with their in vivo activities in models predictive of antipsychotic efficacy and side effects, highlighting the compound's relevance in psychiatric medication research (Norman et al., 1996).
Electrochemical C–H Thiolation
Research into the synthesis of benzothiazoles and thiazolopyridines has developed a metal- and reagent-free method utilizing electrochemical C–H thiolation. This method, applicable to compounds with structural similarities to the specified chemical, demonstrates an innovative approach to synthesizing pharmaceutical and organic material components (Qian et al., 2017).
Antiallergy Agents
N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the compound , have been synthesized and tested for antiallergy activity, showing potent effects in rat models. This research suggests potential applications in developing new antiallergy medications (Hargrave et al., 1983).
Mechanism of Action
Target of Action
The compound N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride has been found to exhibit significant activity against certain targets. For instance, benzothiazole-based compounds have been reported to show potent inhibitory activity against Mycobacterium tuberculosis . Additionally, some benzothiazole derivatives have demonstrated inhibitory activity against COX-1 and COX-2 enzymes, which play a crucial role in inflammation .
Mode of Action
The interaction of this compound with its targets results in significant changes. For instance, when interacting with the COX-1 and COX-2 enzymes, certain benzothiazole derivatives have shown to inhibit these enzymes, thereby reducing inflammation .
Biochemical Pathways
This compound affects several biochemical pathways. The inhibition of COX-1 and COX-2 enzymes can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of key enzymes involved in inflammation, such as COX-1 and COX-2 . This leads to a reduction in the production of prostaglandins, thereby mitigating inflammation.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2.ClH/c1-2-26-13-12-16-19(14-26)29-23(25-21(27)15-8-4-3-5-9-15)20(16)22-24-17-10-6-7-11-18(17)28-22;/h3-11H,2,12-14H2,1H3,(H,25,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEMBZFDUVIRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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